K-13 is a novel compound classified as an angiotensin I-converting enzyme inhibitor. It is a cyclic dipeptide derived from isodityrosine, featuring a unique structure that contributes to its inhibitory activity against angiotensin-converting enzyme. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular conditions.
K-13 was isolated from the culture broth of Micromonospora halophytica subsp. exilisia, a microorganism known for producing various bioactive compounds. The discovery of K-13 is part of ongoing research into natural products that can serve as effective ACE inhibitors, which play a critical role in regulating blood pressure and fluid balance in the body .
K-13 falls under the category of angiotensin-converting enzyme inhibitors, which are widely used in clinical settings to treat hypertension and heart failure. These compounds are classified based on their chemical structure and mechanism of action, with K-13 being recognized for its unique cyclic peptide formation .
The synthesis of K-13 involves several sophisticated techniques aimed at achieving enantiomerically pure compounds. The compound is synthesized through microbiological processes that utilize hydrolases, allowing for the resolution of precursors into their active forms.
The synthetic pathway for K-13 includes the following key steps:
K-13 is characterized by its cyclic structure, which consists of two tyrosine residues linked by an isodityrosine moiety. This unique arrangement contributes to its binding affinity with angiotensin-converting enzyme.
K-13 acts primarily through non-competitive inhibition of angiotensin-converting enzyme. This means that it binds to the enzyme without competing directly with the substrate (angiotensin I), effectively reducing the conversion to angiotensin II.
The inhibition mechanism involves:
The mechanism by which K-13 exerts its effects involves interference with the renin-angiotensin system. By inhibiting angiotensin-converting enzyme, K-13 decreases the production of angiotensin II, a potent vasoconstrictor.
Key aspects of its mechanism include:
K-13 is a solid at room temperature, exhibiting stability under standard laboratory conditions.
Relevant data include:
K-13 has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2